molecular formula C19H12N2O4 B2987027 N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 953212-01-6

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-methylisoxazole-5-carboxamide

Cat. No. B2987027
CAS RN: 953212-01-6
M. Wt: 332.315
InChI Key: MQCGDNMGHLFLFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The compound can be synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . The reaction proceeds in CH₂Cl₂ solvent, and the product is obtained as a yellow solid after recrystallization .


Molecular Structure Analysis

The molecular formula of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-methylisoxazole-5-carboxamide is C₁₆H₁₁NO₃ . Its molecular weight is approximately 265.26 g/mol . The compound’s structure consists of an anthracene core fused with an isoxazole ring, and it possesses an N,O-bidentate directing group .


Chemical Reactions Analysis

The compound’s importance lies in its potential suitability for metal-catalyzed C-H bond functionalization reactions . The N,O-bidentate directing group could facilitate the formation of cyclometallated complexes, allowing selective functionalization of specific C-H bonds .


Physical And Chemical Properties Analysis

  • Log Octanol-Water Partition Coefficient (Log Kow) : 5.05 (indicating moderate hydrophobicity)

Scientific Research Applications

Organic Synthesis

This compound is synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . The synthesized target compound is fully characterized by various spectroscopic methods . The importance of this compound lies in its possession of an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions .

C-H Bond Functionalization

Functionalization of inert nonreactive C-H Bonds has emerged as a powerful strategy for expedient chemical bonds . This compound, with its N, O-bidentate directing group, can be used in metal-catalyzed C-H bond functionalization reactions .

Antimicrobial Activity

Interaction of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide with α-, β- and ω-amino acids was used to synthesize new amino-acid derivatives of 9,10-anthraquinone . Experimental testing of the antimicrobial actions of the compounds synthesized demonstrated antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis .

Antitumor Activity

The prediction identified the need for further study of the antitumor actions of the newly synthesized amino acid derivatives . This suggests that this compound could potentially be used in cancer research and treatment.

Antioxidant Activity

The prediction also identified the need for further study of the antioxidant actions of the newly synthesized amino acid derivatives . This suggests that this compound could potentially be used in the development of antioxidant drugs.

Green Science

Functionalization of C-H bonds could be an environmentally benign approach and thus a green science . This compound, with its potential for C-H bond functionalization, could contribute to the development of more sustainable and environmentally friendly chemical processes .

properties

IUPAC Name

N-(9,10-dioxoanthracen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O4/c1-10-8-16(25-21-10)19(24)20-11-6-7-14-15(9-11)18(23)13-5-3-2-4-12(13)17(14)22/h2-9H,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCGDNMGHLFLFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-methylisoxazole-5-carboxamide

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